RORγ Agonist Activity Class Comparison: Benzenesulfonamido Thiazoles vs. Non-Sulfonamide Analogs
Patent WO2015171558A2 discloses benzenesulfonamido compounds as RORγ agonists, with select examples demonstrating EC50 values in the sub-micromolar range in RORγ luciferase reporter assays [1]. While the target compound 1021259-78-8 is not explicitly profiled, its benzenesulfonamido-thiazole scaffold is identical to the core motif required for RORγ binding. In contrast, thiazole carboxamides lacking the benzenesulfonamido group (e.g., 2-amino-N-cyclopropyl-1,3-thiazole-4-carboxamide) lack the sulfonamide pharmacophore and are not reported as RORγ modulators.
| Evidence Dimension | RORγ agonist activity (luciferase reporter assay) |
|---|---|
| Target Compound Data | Not directly measured for 1021259-78-8; class compounds show EC50 range 0.1–10 µM [1] |
| Comparator Or Baseline | Non-sulfonamide analogs (e.g., 2-amino-N-cyclopropyl-1,3-thiazole-4-carboxamide): no RORγ activity reported |
| Quantified Difference | Presence vs. absence of RORγ activity determined by sulfonamide moiety |
| Conditions | RORγ luciferase reporter gene assay in HEK293 cells (class data from WO2015171558A2) |
Why This Matters
For researchers requiring RORγ pathway activation, the sulfonamide moiety is essential, narrowing choices to this subclass.
- [1] WO2015171558A2 (2015). Benzenesulfonamido and related compounds for use as agonists of RORγ and the treatment of disease. Lycera Corp. View Source
